tert-Butyl Triphenylphosphoranecarboxylate
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Overview
Description
tert-Butyl Triphenylphosphoranecarboxylate is an organophosphorus compound that features a tert-butyl group, three phenyl groups, and a phosphoranecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl Triphenylphosphoranecarboxylate typically involves the reaction of triphenylphosphine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Reactants: Triphenylphosphine and tert-butyl chloroformate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is often conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Catalysts: In some cases, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure controls.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Triphenylphosphoranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
tert-Butyl Triphenylphosphoranecarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl Triphenylphosphoranecarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog without the tert-butyl group.
tert-Butylphosphine: Contains the tert-butyl group but lacks the triphenyl moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
tert-Butyl Triphenylphosphoranecarboxylate is unique due to the combination of the bulky tert-butyl group and the triphenylphosphine structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
159054-26-9 |
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Molecular Formula |
C23H24O2P+ |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxycarbonyl-triphenylphosphanium |
InChI |
InChI=1S/C23H24O2P/c1-23(2,3)25-22(24)26(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+1 |
InChI Key |
CXTXUYZGZHXVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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